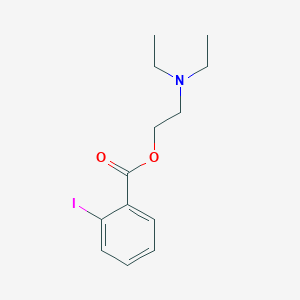

2-(Diethylamino)ethyl 2-iodobenzoate

Beschreibung

BenchChem offers high-quality 2-(Diethylamino)ethyl 2-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diethylamino)ethyl 2-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H18INO2 |

|---|---|

Molekulargewicht |

347.19 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl 2-iodobenzoate |

InChI |

InChI=1S/C13H18INO2/c1-3-15(4-2)9-10-17-13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 |

InChI-Schlüssel |

YBOINLHVOAMYNS-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1I |

Kanonische SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1I |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-(Diethylamino)ethyl 2-iodobenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate

Executive Summary

This guide provides a comprehensive technical overview of the viable synthetic pathways for producing 2-(Diethylamino)ethyl 2-iodobenzoate, a key chemical intermediate. The synthesis is deconstructed into the preparation of its two primary precursors—2-iodobenzoic acid and 2-(diethylamino)ethanol—followed by their strategic coupling via esterification. We will explore two primary esterification methodologies: the classic acid-catalyzed Fischer esterification and a more robust, higher-yield approach via an acyl chloride intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical analysis of the causality behind procedural choices to ensure reproducible and efficient synthesis.

Introduction and Strategic Overview

2-(Diethylamino)ethyl 2-iodobenzoate is a bifunctional molecule featuring an aromatic iodide, a tertiary amine, and an ester linkage. This combination of functional groups makes it a valuable building block in organic synthesis, particularly as a precursor for more complex molecules in medicinal chemistry and materials science. The iodine atom, for instance, provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the tertiary amine offers a basic site for salt formation or further derivatization.

A logical retrosynthetic analysis dissects the target molecule at the ester bond, identifying 2-iodobenzoic acid and 2-(diethylamino)ethanol as the immediate precursors.

Retrosynthetic Analysis:

-

Target: 2-(Diethylamino)ethyl 2-iodobenzoate

-

Key Disconnection: Ester C-O bond

-

Precursors: 2-Iodobenzoic Acid and 2-(Diethylamino)ethanol

The core challenge of this synthesis lies in efficiently forming the ester bond between a moderately reactive carboxylic acid and an amino-alcohol. The presence of the basic tertiary amine in 2-(diethylamino)ethanol introduces a key consideration: under acidic conditions required for traditional Fischer esterification, the amine will be protonated, potentially reducing its nucleophilicity and complicating the reaction. Therefore, the choice of esterification strategy is paramount.

Synthesis of Key Precursors

Preparation of 2-Iodobenzoic Acid via Sandmeyer Reaction

The most reliable and scalable method for synthesizing 2-iodobenzoic acid is the Sandmeyer reaction, which proceeds through the diazotization of anthranilic acid.[1] This classic transformation is a cornerstone of aromatic chemistry.

Mechanism Insight: The reaction begins with the formation of nitrous acid (in situ from sodium nitrite and a strong acid), which reacts with the primary amine of anthranilic acid to form a diazonium salt. This salt is a superb leaving group (N₂ gas). The subsequent introduction of an iodide source, typically potassium iodide (KI), allows for the iodide ion to act as a nucleophile, displacing the nitrogen gas and forming the C-I bond.[1][2] Maintaining a low temperature (0–5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[1]

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Anthranilic Acid | 137.14 | 10.0 g | 0.073 |

| Concentrated HCl | 37.2 | ~25 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.3 g | 0.077 |

| Potassium Iodide (KI) | 166.00 | 12.5 g | 0.075 |

| Deionized Water | 18.02 | Various | - |

| 95% Ethanol | 46.07 | As needed | - |

| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - |

Procedure:

-

In a 500 mL beaker, suspend 10.0 g of anthranilic acid in 100 mL of water and add 25 mL of concentrated hydrochloric acid while stirring.[1]

-

Cool the resulting solution to 0–5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of water and cool the solution in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid solution. It is crucial to maintain the temperature between 0 and 5 °C throughout the addition. A vigorous evolution of nitrogen gas will be observed.[1]

-

After the addition is complete, continue stirring the diazonium salt solution for 15 minutes at 0–5 °C.

-

In a 1 L beaker, dissolve 12.5 g of potassium iodide in 50 mL of water.

-

Slowly and carefully, with stirring, add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the mixture to warm to room temperature and then heat it on a steam bath to approximately 90-95 °C for 30 minutes to ensure the reaction goes to completion.[1]

-

Cool the mixture in an ice bath to precipitate the crude product.

-

Collect the crude 2-iodobenzoic acid by vacuum filtration and wash it with cold water.

-

To remove residual iodine, wash the crude solid with a small amount of cold sodium bisulfite solution, followed by another wash with cold water.[1]

-

Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol, followed by the addition of hot water until turbidity persists. Allow the solution to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.[2]

2-(Diethylamino)ethanol

2-(Diethylamino)ethanol is a widely available commercial reagent.[3] For the purposes of this guide, purchasing a high-purity grade is the most practical approach. Industrially, it is prepared via the reaction of diethylamine with ethylene oxide.[3]

Core Synthesis: Esterification Pathways

Pathway A: Acid-Catalyzed Fischer Esterification

Fischer esterification is an equilibrium-driven process that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[4]

Causality and Limitations: The primary function of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. However, the presence of the basic tertiary amine on the alcohol poses a challenge. The strong acid will readily protonate the amine, forming an ammonium salt. This protonation can decrease the nucleophilicity of the alcohol oxygen due to inductive effects and may lead to solubility issues, often resulting in lower yields compared to other methods. According to Le Chatelier's Principle, the reaction must be driven to completion by removing the water byproduct, usually by azeotropic distillation or by using a large excess of the alcohol reactant.[5]

Experimental Protocol: Fischer Esterification

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodobenzoic Acid | 248.02 | 5.0 g | 0.020 |

| 2-(Diethylamino)ethanol | 117.19 | 7.1 g (8.0 mL) | 0.060 |

| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | ~0.5 mL | - |

| Toluene | 92.14 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 5.0 g of 2-iodobenzoic acid, 8.0 mL of 2-(diethylamino)ethanol, and 50 mL of toluene.

-

With stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise.

-

Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.

-

Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Proceed to the purification and workup step as described in Section 4.

Pathway B (Recommended): Acyl Chloride Route

To circumvent the equilibrium limitations and amine protonation issues of Fischer esterification, a more reliable strategy involves converting the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate then reacts rapidly and irreversibly with the alcohol to form the ester.

Workflow Visualization

Caption: Recommended synthesis workflow via the acyl chloride intermediate.

Step 1: Preparation of 2-Iodobenzoyl Chloride 2-Iodobenzoic acid is converted to 2-iodobenzoyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.[6]

Procedure:

-

Caution: This procedure must be performed in a well-ventilated fume hood.

-

In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), place 5.0 g (0.020 mol) of 2-iodobenzoic acid.

-

Add 10 mL (0.137 mol) of thionyl chloride.

-

Add one drop of anhydrous DMF as a catalyst.

-

Heat the mixture gently under reflux for 2-3 hours. The solid acid will dissolve, and gas evolution will be observed.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 2-iodobenzoyl chloride. This intermediate is often used directly in the next step without extensive purification.

Step 2: Esterification with 2-Iodobenzoyl Chloride The highly electrophilic acyl chloride reacts readily with 2-(diethylamino)ethanol. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the product's tertiary amine.[7]

Procedure:

-

In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 4.7 g (0.040 mol) of 2-(diethylamino)ethanol and 3.4 mL (0.024 mol) of triethylamine in 100 mL of anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Dissolve the crude 2-iodobenzoyl chloride (from Step 1) in 20 mL of anhydrous dichloromethane.

-

Add the acyl chloride solution dropwise to the cooled alcohol solution over 30 minutes with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours or until TLC indicates the consumption of the acyl chloride.

-

Proceed to purification and workup.

Product Purification and Characterization

General Workup and Purification Protocol:

-

Quench the reaction mixture by slowly adding 50 mL of water.

-

If the reaction was acid-catalyzed, first neutralize it carefully with a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers. Wash sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation[7] or by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing a small amount (e.g., 1%) of triethylamine to prevent the protonation and streaking of the basic product on the acidic silica.

Characterization:

-

¹H NMR: Expect characteristic signals for the diethyl groups (a quartet and a triplet), two triplets for the ethyl bridge (-OCH₂CH₂N-), and signals in the aromatic region corresponding to the protons on the 2-iodobenzoyl ring.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the iodine), and the aliphatic carbons of the diethylaminoethyl group.

-

IR Spectroscopy: A strong absorption band around 1720-1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₃H₁₈INO₂) should be observed.

Safety and Handling

-

Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Must be handled in a fume hood with appropriate PPE, including gloves and face shield.[6]

-

Concentrated Acids (HCl, H₂SO₄): Extremely corrosive and cause severe burns. Handle with extreme care.[4]

-

Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the intermediate diazonium salt. Keep the reaction mixture cold at all times.[1]

-

Organic Solvents: Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate is most effectively and reliably achieved through a multi-step process commencing with the Sandmeyer reaction of anthranilic acid to produce 2-iodobenzoic acid. While direct Fischer esterification is a possible route for coupling the acid with 2-(diethylamino)ethanol, the recommended pathway for achieving higher yields and cleaner reactions involves the conversion of 2-iodobenzoic acid to its highly reactive acyl chloride intermediate. This approach avoids harsh acidic conditions that interfere with the basic amine functionality and circumvents the equilibrium limitations of the Fischer method. Proper purification and handling of the hazardous reagents involved are critical for a successful and safe synthesis.

References

-

Zhdankin, V. V., & Koposov, A. Y. (2005). Esters of 2-iodoxybenzoic acid: hypervalent iodine oxidizing reagents with a pseudobenziodoxole structure. PubMed. Retrieved from [Link]

-

Yoshimura, A., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. Retrieved from [Link]

-

Koposov, A. Y., et al. (2006). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. Retrieved from [Link]

-

Texium. (2018). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

-

ProChemicals. (2024). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]

- Janssen, P. A. J. (1958). Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation. Google Patents.

-

Wikipedia. (n.d.). Diethylethanolamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texiumchem.com [texiumchem.com]

- 3. Diethylethanolamine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Diethylamino)ethyl 2-iodobenzoate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 2-(Diethylamino)ethyl 2-iodobenzoate. This molecule, comprising a 2-iodobenzoate ester linked to a diethylaminoethyl moiety, is of significant interest to researchers in medicinal chemistry and drug development as a potential intermediate or analogue of pharmacologically active compounds. Due to the limited availability of direct experimental data in public literature, this document emphasizes the robust, validated methodologies required for its complete characterization. We will explore its chemical identity, propose a viable synthetic route, and detail the experimental protocols for determining critical parameters such as solubility, pKa, and spectroscopic profiles. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound's properties to advance their work.

Introduction and Rationale

Molecular Overview

2-(Diethylamino)ethyl 2-iodobenzoate is a tertiary amine and an aromatic iodide ester. Its structure suggests potential applications as a building block in organic synthesis or as an analogue to local anesthetics like procaine, which shares the aminoethyl benzoate scaffold. The presence of an iodine atom on the benzene ring offers a site for further chemical modification, for instance, through cross-coupling reactions. The diethylamino group provides a basic center, making the molecule's properties highly pH-dependent.

The Imperative of Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is a cornerstone of modern drug development and chemical research. These parameters govern a molecule's behavior in both chemical and biological systems. For instance:

-

Solubility directly impacts formulation strategies and bioavailability.

-

The dissociation constant (pKa) dictates the ionization state at physiological pH, which is critical for membrane permeability, receptor binding, and absorption.

-

Spectroscopic and spectrometric data are essential for unequivocal structural confirmation and purity assessment.

-

Thermal properties like the melting point are key indicators of purity and solid-state stability.

This guide provides the necessary theoretical grounding and practical protocols to establish a complete physicochemical profile for 2-(Diethylamino)ethyl 2-iodobenzoate.

Chemical Identity and Computed Properties

While a specific CAS number for this exact compound is not prominently listed in major databases, its identity can be defined by its structure and molecular formula. The properties listed below are computed based on its known structure, providing a baseline for experimental verification.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 2-(diethylamino)ethyl 2-iodobenzoate | N/A |

| Molecular Formula | C₁₃H₁₈INO₂ | N/A |

| Molecular Weight | 347.19 g/mol | N/A |

| Monoisotopic Mass | 347.03823 Da | [1] |

| XLogP3 | 4.1 (Predicted) | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

Note: Predicted values are derived from computational models and may differ from experimental results. They are based on analyses of structurally similar compounds.

Synthesis and Purification Pathway

A logical and well-established method for synthesizing 2-(Diethylamino)ethyl 2-iodobenzoate is through the esterification of 2-iodobenzoic acid with 2-(diethylamino)ethanol.

Proposed Synthetic Route: Fischer Esterification

The reaction involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[3] The precursors, 2-iodobenzoic acid and 2-(diethylamino)ethanol, are commercially available. 2-Iodobenzoic acid itself can be synthesized from anthranilic acid via a Sandmeyer reaction.[4]

Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed to drive the esterification equilibrium towards the product by removing water and to ensure the final product is isolated in high purity by removing unreacted starting materials and the catalyst.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-iodobenzoic acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and toluene (approx. 0.5 M).

-

Expertise: Using a slight excess of the alcohol and removing water via the Dean-Stark trap maximizes the yield according to Le Chatelier's principle.

-

-

Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

-

Reflux: Heat the mixture to reflux. Monitor the reaction progress by collecting water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically when water collection ceases or TLC shows consumption of the limiting reagent), cool the mixture to room temperature.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Trustworthiness: This step is crucial for safety and to ensure the tertiary amine product is in its free base form for efficient extraction into an organic solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Experimental Physicochemical Characterization

The following protocols describe standard, validatable methods for determining the key physicochemical properties of the synthesized compound.

Melting Point and Thermal Analysis

The melting point is a primary indicator of purity. For a crystalline solid, a sharp melting range suggests high purity.

-

Methodology: Differential Scanning Calorimetry (DSC)

-

Calibrate the DSC instrument using certified standards (e.g., indium).

-

Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the melting endotherm.

-

Solubility Determination

Solubility is determined in various pharmaceutically relevant media.

-

Methodology: Shake-Flask Method (Equilibrium Solubility)

-

Add an excess amount of the compound to vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and ethanol).

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Filter the samples through a 0.45 µm filter to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Dissociation Constant (pKa) Determination

The pKa of the tertiary diethylamino group is critical as it defines the molecule's charge state.

-

Methodology: Potentiometric Titration

-

Accurately weigh and dissolve a known amount of the compound in a solution of 0.1 N HCl.

-

Titrate this solution with a standardized solution of 0.1 N NaOH.

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

-

pKa Determination Workflow

Sources

An In-depth Technical Guide to 2-(Diethylamino)ethyl 2-iodobenzoate: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-(Diethylamino)ethyl 2-iodobenzoate, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to its nature as a specialized chemical intermediate, this document focuses on its synthesis from readily available precursors, detailed characterization methodologies, and an exploration of its potential applications based on its structural motifs.

Introduction and Rationale

2-(Diethylamino)ethyl 2-iodobenzoate is an organic molecule that incorporates three key functional groups: an aromatic iodide, an ester, and a tertiary amine. This unique combination suggests its potential as a versatile building block in medicinal chemistry. The 2-(diethylamino)ethyl ester moiety is a well-known pharmacophore present in numerous biologically active compounds, including local anesthetics (e.g., procaine) and antiarrhythmic agents, where it often influences the drug's solubility, receptor binding, and pharmacokinetic profile.[1] The presence of an iodo-substituted benzene ring offers a site for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Sonogashira reactions, making it a valuable intermediate for creating complex molecular architectures.[2]

This guide will detail the logical synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate from its constituent precursors, 2-iodobenzoic acid and 2-(diethylamino)ethanol, providing a robust framework for its laboratory-scale preparation.

Physicochemical Properties of Precursors

A thorough understanding of the starting materials is fundamental to a successful synthesis. The properties of 2-iodobenzoic acid and 2-(diethylamino)ethanol are summarized below.

2-Iodobenzoic Acid

2-Iodobenzoic acid is a white solid that serves as the acidic component in the esterification.[3] It is a key precursor for various organoiodine compounds used in synthesis.[2][4]

2-(Diethylamino)ethanol (DEAE)

2-(Diethylamino)ethanol is a colorless to pale yellow liquid with a characteristic amine-like odor.[5] It functions as the alcohol component in the synthesis and is widely used as an intermediate in the production of pharmaceuticals and other specialty chemicals.[6]

| Property | 2-Iodobenzoic Acid | 2-(Diethylamino)ethanol |

| CAS Number | 88-67-5[4][7] | 100-37-8[5][8] |

| Molecular Formula | C₇H₅IO₂[4][7] | C₆H₁₅NO[5][8] |

| Molecular Weight | 248.02 g/mol [4][7] | 117.19 g/mol [5][8] |

| Appearance | White to light brown solid[7] | Colorless to light yellow liquid[5] |

| Melting Point | 160-162 °C[2][9] | -70 °C[5] |

| Boiling Point | 313.9 °C (Predicted)[9] | 161-163 °C[5][8] |

| Density | 2.25 g/cm³[4] | 0.884 g/mL at 25 °C[8] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO.[2][3] | Miscible with water, ethanol, and ether. |

| Safety | Harmful if swallowed. Causes skin and eye irritation.[7][9] | Flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[8][10] |

Synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate

The most direct and common method for preparing esters from a carboxylic acid and an alcohol is the Fischer esterification. This acid-catalyzed nucleophilic acyl substitution reaction is an equilibrium process that can be driven to completion by using an excess of one reactant or by removing water as it forms.[11][12]

Reaction Mechanism: Fischer Esterification

The synthesis proceeds through a multi-step mechanism:

-

Protonation of the Carbonyl: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of 2-iodobenzoic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol, 2-(diethylamino)ethanol, acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final product, 2-(Diethylamino)ethyl 2-iodobenzoate.

Proposed Experimental Protocol

Caution: This procedure involves the use of corrosive and flammable materials. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Reagents and Materials:

-

2-Iodobenzoic acid

-

2-(Diethylamino)ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle, and magnetic stirrer

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 2-iodobenzoic acid (e.g., 0.1 mol).

-

Add 2-(diethylamino)ethanol (e.g., 0.12 mol, 1.2 equivalents) and toluene (approx. 100 mL).

-

While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) as the catalyst.

-

Heat the mixture to reflux using a heating mantle. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap (typically 4-6 hours), indicating the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 2-(Diethylamino)ethyl 2-iodobenzoate can be purified by vacuum distillation. Given the expected high boiling point of the product, a high-vacuum system is recommended to prevent thermal decomposition.

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis, purification, and characterization of 2-(Diethylamino)ethyl 2-iodobenzoate.

Characterization of the Final Product

Confirmation of the structure of the synthesized 2-(Diethylamino)ethyl 2-iodobenzoate would rely on standard spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the iodobenzoyl group, the triplet and quartet for the ethyl groups of the diethylamino moiety, and two triplets for the ethylene bridge (-OCH₂CH₂N-).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine showing a characteristic chemical shift), and the aliphatic carbons of the diethylaminoethyl group.[13]

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the product. A characteristic and often prominent fragment ion at m/z 86, corresponding to [CH₂=N(CH₂CH₃)₂]⁺, is a signature of the diethylaminoethyl group and can be used for identification in GC/MS analysis.[14]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum should exhibit a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the ester group. The disappearance of the broad O-H stretch from the carboxylic acid precursor would also indicate a successful reaction.

-

Potential Applications in Drug Development

The 2-(diethylamino)ethyl group is a key structural feature in many pharmaceuticals, imparting specific physicochemical properties that can enhance their therapeutic efficacy.[1]

-

Local Anesthetics: This moiety is a classic component of local anesthetics like procaine, where the tertiary amine is believed to be crucial for the drug's interaction with sodium channels.

-

Antiarrhythmic Agents: In drugs such as amiodarone, the diethylaminoethyl group plays a role in the drug's pharmacokinetic profile and its interaction with cardiac ion channels.[1]

-

Anticancer Agents: The incorporation of dialkylaminoethyl side chains has been explored in the development of novel anticancer compounds to improve their DNA binding and cytotoxicity.[15]

-

Stimuli-Responsive Systems: Polymers containing diethylaminoethyl groups have been investigated for pH- and thermo-responsive drug delivery systems.[16]

The presence of the iodo-substituent on the aromatic ring of 2-(Diethylamino)ethyl 2-iodobenzoate provides a reactive handle for further synthetic modifications, allowing for the creation of a diverse library of compounds for screening in drug discovery programs.

Safety and Handling

The synthesized 2-(Diethylamino)ethyl 2-iodobenzoate should be handled with care, assuming it possesses hazards similar to or greater than its precursors.

-

Personal Protective Equipment: Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[5]

Conclusion

While not a commonly cataloged chemical, 2-(Diethylamino)ethyl 2-iodobenzoate represents a valuable and accessible intermediate for medicinal chemists and researchers in drug development. Its synthesis via Fischer esterification is straightforward, and its structure offers multiple avenues for further chemical modification. The insights provided in this guide on its synthesis, characterization, and potential applications aim to facilitate its use in the discovery of novel therapeutic agents.

References

-

Ataman Kimya. (n.d.). 2-(DIETHYLAMINO)ETHANOL. Retrieved from [Link]

-

Scilit. (n.d.). 13C NMR study of 2‐iodoso‐ and 2‐iodoxy‐benzoic acids and their sodium salts. Retrieved from [Link]

-

ChemBK. (2022, October 16). 2-Iodobenzoic acid. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL). Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2002, August 13). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]

-

lookchem. (n.d.). Cas 590424-04-7,4-[[[2-(Diethylamino)ethyl]amino]carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Skin Notation Profiles: 2 Diethylaminoethanol. Retrieved from [Link]

- American Chemical Society. (1985). Use of electron-impact ion directing (diethylamino)ethyl esters in gas chromatography/mass spectrometry of carboxylic acids. Analytical Chemistry, 57(11), 2151–2153.

-

Ataman Kimya. (n.d.). 2-DIETHYLAMINOETHANOL. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR conparasion of 2-Iodobenzoic acid and Methyl 2-Iodobenzoate ester. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

- PubMed. (1999). Dimethylaminoethyl esters for trace, rapid analysis of fatty acids by electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(23), 2388-2393.

-

PubMed. (n.d.). 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships. Retrieved from [Link]

-

ACS Publications. (1985). Use of electron-impact ion directing (diethylamino)ethyl esters in gas chromatography/mass spectrometry of carboxylic acids. Retrieved from [Link]

-

MDPI. (n.d.). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Retrieved from [Link]

-

ResearchGate. (2024, November 2). Comparison of the activities of 2-(dimethylamino)ethyl and 2- (diethylamino)ethyl-linked molecules against lung cancer. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch15 : Synthesis of Esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

- Google Patents. (n.d.). US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

-

ChemSpider Synthetic Pages. (n.d.). Preparaton of the Dess-Martin Periodinane. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Iodobenzoic acid | 88-67-5 [chemicalbook.com]

- 3. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. atamankimya.com [atamankimya.com]

- 7. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Diethylamino)ethanol DEAE [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scilit.com [scilit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. trc-corp.com [trc-corp.com]

A Technical Guide to the Spectral Analysis of 2-(Diethylamino)ethyl 2-iodobenzoate

This guide provides an in-depth technical analysis of the spectral characteristics of 2-(Diethylamino)ethyl 2-iodobenzoate, a molecule of interest in pharmaceutical research and organic synthesis. By leveraging foundational principles of spectroscopy and comparative data from analogous structures, this document offers a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing both predictive analysis and practical, field-proven methodologies for its characterization.

Molecular Structure and Spectroscopic Overview

2-(Diethylamino)ethyl 2-iodobenzoate is an ester composed of a 2-iodobenzoic acid moiety and a diethylaminoethanol side chain. The presence of an aromatic ring, an ester carbonyl group, a tertiary amine, and an iodine substituent provides a rich tapestry of spectroscopic features. Understanding these individual components is key to a comprehensive spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Diethylamino)ethyl 2-iodobenzoate, both ¹H and ¹³C NMR will provide critical information regarding its proton and carbon framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the 2-iodobenzoate ring and the aliphatic protons of the diethylaminoethyl chain. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Diethylamino)ethyl 2-iodobenzoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| Aromatic (C₆H₄) | 7.20 - 8.00 | Multiplet | 4H | - |

| -O-CH ₂- | ~4.40 | Triplet | 2H | J = ~6 Hz |

| -CH ₂-N- | ~2.80 | Triplet | 2H | J = ~6 Hz |

| -N-(CH ₂CH₃)₂ | ~2.60 | Quartet | 4H | J = ~7 Hz |

| -N-(CH₂CH ₃)₂ | ~1.10 | Triplet | 6H | J = ~7 Hz |

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

The aromatic region is expected to be complex due to the ortho-disubstitution pattern. The protons on the iodinated benzene ring will exhibit characteristic splitting patterns. The protons of the ethyl groups in the diethylamino moiety will present as a quartet and a triplet, a classic ethyl group signature. The two methylene groups of the ethyl bridge will appear as triplets, mutually coupled.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Diethylamino)ethyl 2-iodobenzoate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~165 |

| Aromatic (C-I) | ~94 |

| Aromatic (CH) | 128 - 139 |

| Aromatic (C-C=O) | ~133 |

| -O-C H₂- | ~63 |

| -C H₂-N- | ~51 |

| -N-(C H₂CH₃)₂ | ~48 |

| -N-(CH₂C H₃)₂ | ~12 |

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

The carbonyl carbon of the ester will be significantly downfield. The carbon atom attached to the iodine will be upfield relative to the other aromatic carbons due to the heavy atom effect. The remaining aromatic carbons will appear in the typical aromatic region. The aliphatic carbons of the diethylaminoethyl group will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR analysis.

Choice of Solvent: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if the compound has limited solubility or if exchangeable protons are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate[1][2][3][4].

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Diethylamino)ethyl 2-iodobenzoate is expected to show characteristic absorption bands for the ester, aromatic ring, and C-N bonds.

Table 3: Predicted IR Absorption Bands for 2-(Diethylamino)ethyl 2-iodobenzoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1720 - 1700 |

| C-O (Ester) | Stretch | 1300 - 1100 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C-N (Amine) | Stretch | 1250 - 1020 |

The most prominent peak will likely be the strong C=O stretch of the ester group. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations and the C-H stretches above 3000 cm⁻¹. The aliphatic C-H stretches from the diethylaminoethyl group will appear just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum and Fragmentation

For 2-(Diethylamino)ethyl 2-iodobenzoate (molar mass: 349.20 g/mol ), the molecular ion peak [M]⁺ should be observable. The fragmentation pattern will likely be dominated by cleavage at the ester linkage and within the diethylaminoethyl side chain.

Key Predicted Fragment Ions:

-

m/z 231: Corresponding to the 2-iodobenzoyl cation, formed by cleavage of the ester C-O bond.

-

m/z 100: Resulting from the diethylaminoethyl cation, [CH₂N(CH₂CH₃)₂]⁺.

-

m/z 86: A common fragment for diethylamino compounds, corresponding to [CH₂=N(CH₂CH₃)₂]⁺ through a rearrangement.

-

m/z 72: Representing the diethylamino cation, [N(CH₂CH₃)₂]⁺.

The relative abundances of these fragments will depend on the ionization technique and energy used.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, which can be readily protonated at the tertiary amine.

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS analysis.

Conclusion

The comprehensive spectral analysis of 2-(Diethylamino)ethyl 2-iodobenzoate, through the synergistic use of NMR, IR, and MS, allows for its unambiguous structural confirmation. This guide provides a robust framework for researchers to predict, acquire, and interpret the spectral data of this compound, ensuring scientific integrity and facilitating its application in further research and development. The methodologies outlined herein are based on established principles and best practices in analytical chemistry.

References

-

Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

-

ResearchGate. (n.d.). Unit – mass resolution product-ion spectra of m/z 235 and 164 anions.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of unmodified cellulose (spectrum a), the cellulose benzoate sample A16 with DS = 0.97 (spectrum b), and the sample A7 with DS = 2.21 (spectrum c). Retrieved from [Link]

-

AIDIC. (n.d.). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Retrieved from [Link]

-

PubMed. (2012). Use of procaine and procainamide as derivatizing co-matrices for the analysis of oligosaccharides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (n.d.). Proposed ESI fragmentation pathways of product ions from procaine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-iodobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl-2-iodobenzoate. Retrieved from [Link]

-

PubMed. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylaminoethyl cellulose. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of Ethyl 2-Iodobenzoate: CAS, Formula, and Properties. Retrieved from [Link]

-

Biophoretics. (n.d.). DEAE Cellulose (DE52). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp³)–H bond activation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and properties of diethylaminoethyl chitosan. Retrieved from [Link]

-

DEA.gov. (2010). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Iodobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR and structure determination examples of spectroscopy problems. Retrieved from [Link]

-

The Partner Organisations. (2019). 2-Iodobenzoic acid (300 MHz, DMSO-d6). Retrieved from [Link]

-

Chemsrc. (2025). Ethyl 2-iodobenzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl p-bis(2-hydroxyethyl)aminobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl 4-iodobenzoate. Retrieved from [Link]

-

mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]

Sources

Solubility of 2-(Diethylamino)ethyl 2-iodobenzoate: A Technical Guide to Characterization and Solvent System Selection

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(Diethylamino)ethyl 2-iodobenzoate in a range of common organic solvents. 2-(Diethylamino)ethyl 2-iodobenzoate is a molecule of interest in synthetic and medicinal chemistry, featuring a complex structure that includes an iodinated aromatic ring, an ester linkage, and a tertiary amine side chain. The solubility of this active pharmaceutical ingredient (API) is a critical parameter that dictates its behavior in reaction chemistry, purification, formulation, and ultimately, its bioavailability. Given the absence of readily available public data for this specific molecule, this guide empowers researchers with the foundational principles and practical methodologies required for its characterization. We will explore the theoretical underpinnings of its solubility based on molecular structure, provide a rationale for solvent selection, and detail a robust, self-validating experimental protocol for quantitative analysis.

Introduction: The Significance of Solubility

The journey of a chemical compound from laboratory synthesis to a viable pharmaceutical product is critically dependent on its physicochemical properties. Among the most fundamental of these is solubility. For a compound like 2-(Diethylamino)ethyl 2-iodobenzoate, understanding its solubility profile is paramount for several reasons:

-

Synthetic Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient product isolation.

-

Formulation Development: Designing stable and effective dosage forms requires solubilizing the API in appropriate excipients. Poor solubility can hinder the development of liquid formulations and impact drug delivery.[1]

-

Biopharmaceutical Evaluation: The dissolution rate and solubility in biological fluids are key determinants of a drug's absorption and bioavailability. Preformulation solubility studies are essential for predicting in vivo performance.[2]

This guide serves as a practical resource for scientists to systematically approach the solubility determination of 2-(Diethylamino)ethyl 2-iodobenzoate, enabling informed decisions throughout the research and development lifecycle.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the respective molecules. A detailed analysis of the 2-(Diethylamino)ethyl 2-iodobenzoate structure provides the basis for predicting its solubility behavior.

-

Iodinated Benzene Ring: The 2-iodobenzoate core is a large, hydrophobic moiety. The bulky iodine atom and the aromatic ring contribute significantly to its lipophilic (nonpolar) character, suggesting good solubility in nonpolar organic solvents.

-

Ester Group (-COO-): The ester linkage introduces a degree of polarity due to the presence of electronegative oxygen atoms. This group can participate in dipole-dipole interactions, allowing for solubility in moderately polar solvents.

-

Diethylaminoethyl Side Chain (-(CH₂)₂N(CH₂CH₃)₂): This tertiary amine is the most polar and basic functional group in the molecule. It can act as a hydrogen bond acceptor and will significantly enhance the molecule's affinity for polar solvents, particularly those capable of hydrogen bonding. The presence of this group distinguishes the molecule's properties from simpler analogs like ethyl benzoate.[3]

Overall Prediction: The molecule possesses both significant nonpolar regions and a highly polar functional group, making it amphiphilic. Therefore, it is predicted to be poorly soluble in highly polar protic solvents like water (unless protonated at low pH) and in purely nonpolar aliphatic hydrocarbons. Its optimal solubility is expected in solvents of intermediate polarity or those with specific functionalities that can interact with its diverse structural elements, such as polar aprotic solvents.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be compiled into a structured table for clear comparison and analysis. This allows for the direct correlation between solvent properties and the measured solubility of the compound.

Table 1: Experimental Solubility Data for 2-(Diethylamino)ethyl 2-iodobenzoate at 25 °C

| Solvent | Solvent Class | Polarity Index* | Experimental Solubility (mg/mL) | Visual Observations |

| Methanol | Alcohol | 5.1 | [Experimental Data] | e.g., Clear solution |

| Ethanol | Alcohol | 4.3 | [Experimental Data] | e.g., Clear solution |

| Acetone | Ketone | 4.3 | [Experimental Data] | e.g., Clear solution |

| Dichloromethane | Chlorinated | 3.1 | [Experimental Data] | e.g., Clear solution |

| Ethyl Acetate | Ester | 4.4 | [Experimental Data] | e.g., Clear solution |

| Tetrahydrofuran | Ether | 4.0 | [Experimental Data] | e.g., Clear solution |

| Toluene | Hydrocarbon | 2.4 | [Experimental Data] | e.g., Hazy, some undissolved |

| Hexane | Hydrocarbon | 0.1 | [Experimental Data] | e.g., Insoluble |

| DMSO | Amide | 7.2 | [Experimental Data] | e.g., Clear solution |

*Polarity Index is a relative measure; values may vary slightly between sources.

Interpretation: The resulting data will provide a clear solubility profile. High solubility in solvents like DCM and DMSO would confirm the predictions. The relative solubility in alcohols versus esters and ketones will illuminate the specific intermolecular forces that most effectively solvate the molecule. This empirical data is invaluable for selecting appropriate solvent systems for subsequent applications, from reaction scale-up to the initial stages of formulation.

Conclusion

Determining the solubility of 2-(Diethylamino)ethyl 2-iodobenzoate is a foundational step for its successful application in research and drug development. While pre-existing data is scarce, a combination of theoretical prediction based on molecular structure and systematic experimental measurement provides a robust path forward. By understanding the interplay of the compound's lipophilic aromatic core and its polar amine side chain, researchers can make informed choices about solvent selection. The detailed shake-flask protocol provided in this guide offers a reliable and reproducible method for generating the high-quality quantitative data needed to advance scientific inquiry and development efforts.

References

- solubility experimental methods.pptx. (n.d.).

- Ethyl benzoate - Solubility of Things. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026-01-22).

Sources

Technical Guide: Thermal Stability & Degradation Profile of 2-(Diethylamino)ethyl 2-iodobenzoate

This is an in-depth technical guide on the stability profile of 2-(Diethylamino)ethyl 2-iodobenzoate .

Executive Summary

2-(Diethylamino)ethyl 2-iodobenzoate (an iodinated analog of the local anesthetic Procaine) presents a complex stability profile governed by three competing degradation pathways: hydrolytic cleavage of the ester bond, oxidative degradation of the tertiary amine, and photolytic deiodination .

This guide provides a mechanistic analysis of these pathways, predictive kinetic models based on structural activity relationships (SAR), and validated protocols for stability assessment. It is designed for researchers synthesizing this compound as a pharmaceutical intermediate or radiotracer precursor.

Part 1: Physicochemical Identity & Structural Analysis[1]

Chemical Structure & Properties

The molecule consists of a lipophilic 2-iodobenzoyl moiety linked via an ester bond to a hydrophilic 2-(diethylamino)ethanol chain.

| Property | Description |

| Systematic Name | 2-(Diethylamino)ethyl 2-iodobenzoate |

| Molecular Formula | C₁₃H₁₈INO₂ |

| Molecular Weight | 347.19 g/mol |

| Structural Class | Amino-ester; Aryl Iodide |

| Key Functional Groups | Ester (Hydrolytically labile), Tertiary Amine (Oxidation prone), Aryl-Iodide (Photolabile) |

| pKa (Predicted) | ~8.9 (Tertiary amine) |

The "Ortho-Effect" on Stability

Unlike its para-substituted analogs (e.g., Procaine), the iodine atom at the ortho position (C2) exerts a significant steric effect .

-

Hydrolytic Shielding: The bulky iodine atom (

) partially shields the carbonyl carbon from nucleophilic attack ( -

Electronic Activation: Conversely, the iodine atom is electron-withdrawing (Inductive effect,

), which increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis under neutral conditions. -

Net Result: The compound is predicted to be moderately more stable than Procaine in alkaline media due to steric dominance but remains highly susceptible to acid-catalyzed hydrolysis.

Part 2: Degradation Pathways & Mechanisms

Hydrolytic Degradation (Primary Thermal Pathway)

The primary degradation route in aqueous solution or humid solid-state storage is the cleavage of the ester linkage.

-

Mechanism: Nucleophilic acyl substitution.

-

Products: 2-Iodobenzoic acid + 2-(Diethylamino)ethanol.

-

Kinetics: Follows pseudo-first-order kinetics in buffered aqueous solution (

).

Photolytic Deiodination (Critical Instability)

Aryl iodides are notoriously sensitive to UV light. The C-I bond energy (~65 kcal/mol) is lower than C-H or C-C bonds.

-

Mechanism: Homolytic cleavage upon UV excitation generates an aryl radical and an iodine radical. The aryl radical abstracts hydrogen from the solvent, yielding the de-iodinated analog (2-(Diethylamino)ethyl benzoate).

-

Control: All handling must occur under amber light (wavelength >500 nm) .

Oxidative N-Dealkylation

The tertiary amine tail is susceptible to oxidation, particularly in solution or in the presence of trace metal ions.

-

Product: N-oxide derivatives.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways.

Figure 1: Mechanistic map of hydrolytic, photolytic, and oxidative degradation pathways.

Part 4: Experimental Protocols for Stability Assessment

Validated HPLC Method (Stability Indicating)

To accurately quantify degradation, the analytical method must separate the parent from the acid and de-iodinated impurities.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides sufficient retention for the lipophilic iodobenzoate while eluting the polar acid early. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidic pH suppresses ionization of the benzoic acid product ( |

| Mobile Phase B | Acetonitrile | Strong organic modifier to elute the parent compound. |

| Gradient | 10% B to 90% B over 15 min | Gradient elution required to capture polar degradants and non-polar parent. |

| Detection | UV at 235 nm | 235 nm captures the benzoate absorption maximum; avoid 254 nm if solvents absorb. |

| Flow Rate | 1.0 mL/min | Standard flow for backpressure management. |

Accelerated Thermal Stability Protocol (Arrhenius)

This protocol determines the shelf-life (

Step-by-Step Methodology:

-

Preparation: Dissolve the compound in Phosphate Buffer (pH 7.4) at a concentration of 100 µM.

-

Incubation: Aliquot samples into amber glass vials (to exclude light). Incubate at three temperatures: 40°C, 60°C, and 80°C .

-

Sampling: Withdraw samples at defined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: Immediately cool samples on ice and dilute with cold acetonitrile to stop hydrolysis.

-

Analysis: Inject into HPLC.

-

Calculation:

-

Plot

vs. Time to get rate constant -

Plot

vs.

-

Self-Validating Check:

-

Linearity Check: If the plot of

is not linear, the reaction is not first-order (check for solubility issues or autocatalysis). -

Mass Balance: The sum of the molar concentration of the Parent + 2-Iodobenzoic Acid must equal the initial concentration. If not, check for adsorption to the vial or volatile loss.

Part 5: Storage & Handling Recommendations

Based on the degradation profile, the following handling standards are mandatory:

-

Temperature: Store at -20°C for long-term storage. The compound is likely an oil or low-melting solid; keeping it frozen reduces hydrolysis rates significantly.

-

Light: Strictly protect from light . Use amber vials or wrap containers in aluminum foil.

-

Moisture: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. The ester is hygroscopic (due to the amine salt form usually used, e.g., HCl salt).

-

pH Sensitivity: Avoid formulating in alkaline buffers (pH > 8.0) where hydroxide-catalyzed hydrolysis is rapid.

References

- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on ester hydrolysis kinetics).

-

Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer.

- Hanson, R. M. (1976). "The Synthetic Methodology of Non-Active Site Directed Irreversible Inhibitors." Journal of Medicinal Chemistry.

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

- Patai, S. (1979). The Chemistry of Acid Derivatives, Vol. 1. Wiley.

An In-Depth Technical Guide to the Potential Biological Activities of 2-(Diethylamino)ethyl 2-iodobenzoate: A Framework for Investigation

Abstract

This technical guide delineates a comprehensive framework for the investigation of 2-(Diethylamino)ethyl 2-iodobenzoate, a novel chemical entity with significant, yet unexplored, therapeutic potential. The molecule's design represents a strategic application of molecular hybridization, wedding the recognized antimicrobial and cytotoxic proclivities of iodobenzoic acid derivatives with the pharmacokinetic and pharmacodynamic advantages conferred by the 2-(diethylamino)ethyl moiety, a classic pharmacophore present in numerous local anesthetics and other systemic drugs. In the absence of direct empirical data for this specific ester, this document synthesizes evidence from structurally analogous compounds to build a compelling scientific rationale for its investigation. We present a structured research plan targeting three primary areas of potential biological activity: antimicrobial, anticancer, and local anesthetic. This guide provides detailed, field-proven experimental protocols, conceptual workflows, and a proposed synthetic pathway, establishing a self-validating system for rigorous scientific inquiry. It is intended to serve as a core directive for researchers, scientists, and drug development professionals poised to explore the therapeutic landscape of this promising compound.

Introduction: The Principle of Molecular Hybridization

In the field of medicinal chemistry, the pursuit of novel therapeutic agents is increasingly driven by the intelligent design of molecules that can interact with biological systems with high specificity and efficacy. 2-(Diethylamino)ethyl 2-iodobenzoate is a chemical entity conceived from the principle of molecular hybridization. This strategy involves the covalent linking of two or more pharmacophores—structural units with known biological activities—to create a new hybrid compound with a potentially enhanced or unique biological profile.

The structure of 2-(Diethylamino)ethyl 2-iodobenzoate combines two key moieties:

-

The 2-Iodobenzoate Scaffold : Halogenated benzoic acid derivatives are recognized for a spectrum of biological activities, including significant antimicrobial and anticancer properties.[1][2][3] The iodine atom, in particular, can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.[2]

-

The 2-(Diethylamino)ethyl Ester Side Chain : This functional group is a well-established pharmacophore found in a multitude of clinically significant drugs.[4][5][6] Its presence is most famously associated with local anesthetics like procaine, where it is crucial for the molecule's ability to interact with voltage-gated sodium channels.[7][8] This moiety also favorably influences aqueous solubility and can facilitate passage across biological membranes.

The core objective of this guide is to present a scientifically rigorous and logically structured plan to elucidate the biological activity of this hybrid molecule. By dissecting the known activities of its constituent parts, we can formulate precise hypotheses and design targeted experiments to unlock its therapeutic potential.

Rationale for Investigation: Insights from Structural Analogs

The scientific premise for investigating 2-(Diethylamino)ethyl 2-iodobenzoate is built upon a solid foundation of evidence from its structural precursors.

2.1. The 2-Iodobenzoate Moiety: A Precedent for Antimicrobial and Anticancer Activity

The search for novel therapeutic agents is a critical endeavor, particularly in the face of rising antimicrobial resistance and the need for more effective cancer treatments.[2] Research has shown that derivatives of iodobenzoic acid are a promising source of such agents.[1]

-

Antimicrobial Potential : Studies on novel acylhydrazones derived from 2-, 3-, and 4-iodobenzoic acid have demonstrated significant antimicrobial effects.[2] Notably, some of these compounds exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[1][2] The antibacterial activity in many cases was found to be equal to or even better than commercially available antibiotics used as controls.[2] The inclusion of an iodine atom in the phenyl ring structure has been cited as a favorable factor for antimicrobial activity.[2]

-

Anticancer Potential : The same class of iodobenzoic acid derivatives has been explored for cancer therapy.[1] Benzoic acid and its derivatives are known to possess anticancer properties, potentially by inhibiting histone deacetylases (HDAC), enzymes that are often dysregulated in cancer cells.[3][9] Encouragingly, the tested iodobenzoic acid acylhydrazones did not show toxicity to normal cell lines, suggesting a favorable therapeutic window.[2]

This body of evidence strongly suggests that the 2-iodobenzoate portion of our target molecule is a robust pharmacophore for both antimicrobial and anticancer activities.

2.2. The 2-(Diethylamino)ethyl Group: A Privileged Pharmacophore

The 2-(diethylamino)ethyl group is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic and pharmacodynamic properties.

-

Local Anesthetic Activity : This moiety is the cornerstone of the "amino-ester" class of local anesthetics, including procaine and tetracaine.[3] These drugs function by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials and the sensation of pain.[7][10][11] The tertiary amine group, with its pKa typically in the range of 8.0-9.0, is critical.[4] In the slightly alkaline pH of body tissues, a portion of the amine is un-ionized and lipid-soluble, allowing it to cross the nerve cell membrane. Once inside the more acidic cytoplasm, it becomes ionized and binds to the inner portion of the sodium channel, inducing a blockade.[11][12]

-

Broader Pharmaceutical Applications : Beyond local anesthesia, this group is integral to a wide array of drugs, influencing receptor binding, bioavailability, and solubility.[4][5]

The presence of this group in 2-(Diethylamino)ethyl 2-iodobenzoate provides a strong rationale to investigate its potential as a local anesthetic, leveraging a well-understood mechanism of action.

Proposed Biological Investigation: A Three-Pronged Approach

Based on the preceding rationale, a systematic investigation into the biological activities of 2-(Diethylamino)ethyl 2-iodobenzoate should be undertaken. The following experimental workflow is proposed.

3.1. Antimicrobial Activity Screening

The primary objective is to determine if the compound exhibits inhibitory activity against a panel of clinically relevant microorganisms.

-

Microorganisms : A representative panel should include:

-

Gram-positive bacteria : Staphylococcus aureus (including an MRSA strain), Bacillus subtilis.

-

Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.

-

Yeast : Candida albicans, Saccharomyces cerevisiae.

-

-

Primary Assay : The Minimum Inhibitory Concentration (MIC) will be determined using the broth microdilution method.[13][14] This assay identifies the lowest concentration of the compound that inhibits visible microbial growth.

-

Secondary Assay : For any observed inhibitory effects, the Minimum Bactericidal Concentration (MBC) will be determined to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.[15]

3.2. Anticancer Activity Screening

The goal is to assess the compound's cytotoxicity against human cancer cell lines.

-

Cell Lines : A preliminary screen should utilize a small, diverse panel, such as:

-

HCT-116 : Colon cancer

-

MCF-7 : Breast cancer

-

HepG2 : Liver cancer

-

A non-cancerous control cell line (e.g., human fibroblasts) should be included to assess selectivity.

-

-

Primary Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to quantify cell viability.[16][17][18] This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. The result will be expressed as the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.3. Local Anesthetic Activity Evaluation

This investigation will determine if the compound can induce nerve conduction blockade, consistent with the activity of its amino-ester analogs.

-

In Vivo Model : The guinea pig intradermal wheal model is a standard and reliable method.[5] A small amount of the test compound is injected intradermally, and the anesthetic effect is measured by the lack of a cutaneous muscle response to a standardized electrical stimulus.

-

Parameters to Measure :

-

Onset of Action : Time taken to produce anesthesia after injection.

-

Duration of Action : Total time for which the anesthetic effect persists.

-

-

Controls : Procaine or lidocaine will be used as positive controls for comparison.[4]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol 1: Synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate

This protocol is a standard esterification procedure adapted for the specific reactants.

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-iodobenzoic acid (1.0 eq) and 2-(diethylamino)ethanol (1.2 eq).[19][20]

-

Solvent and Catalyst : Add toluene as the solvent to facilitate azeotropic removal of water. Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).[21]

-

Reaction : Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After cooling, neutralize the mixture with an aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final ester.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows established guidelines for antimicrobial susceptibility testing.[13][22]

-

Preparation : In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.

-

Compound Dilution : Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute in MHB to twice the highest desired test concentration. Add 100 µL of this solution to well 1 of the corresponding row.

-

Serial Dilution : Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 serves as the growth control (no compound).

-

Inoculum Preparation : Prepare a bacterial or yeast suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation : Add 50 µL of the prepared inoculum to each well (wells 1-12), bringing the final volume to 100 µL.

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-